

An In-Depth Technical Guide to the Chemical Properties of Trimethoprim-13C3

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Compound of Interest

Compound Name: Trimethoprim-13C3

Cat. No.: B564383

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This technical guide provides a comprehensive overview of the core chemical properties of **Trimethoprim-13C3**, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, and relevant experimental protocols, and visualizes key pathways and workflows.

Core Chemical Properties

Trimethoprim-13C3 is a stable isotope-labeled version of the antibiotic Trimethoprim, where three carbon atoms in the pyrimidine ring are replaced with the ^{13}C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled compound but distinguishable by its mass.

Quantitative Data Summary

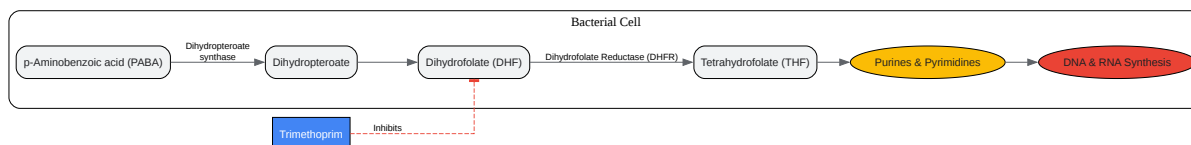
The following table summarizes the key quantitative properties of **Trimethoprim-13C3**.

Property	Value	Reference
CAS Number	1189970-95-3	[1][2]
Molecular Formula	$^{13}\text{C}_3\text{C}_{11}\text{H}_{18}\text{N}_4\text{O}_3$	[1][2]
Molecular Weight	293.30 g/mol	[1][2]
Synonyms	Trimethoprim (pyrimidine-4,5,6- $^{13}\text{C}_3$)	[1]
Appearance	White to Off-White Solid	[3]
Melting Point	210-212 °C	[3]
Solubility	Soluble in Water, DMSO, and Methanol. Slightly soluble in DMSO and Methanol (with heating).	[3][4]
Storage Temperature	-20°C Freezer	[3]
Chemical Purity	≥95%	[4]
Isotopic Enrichment	≥98%	[4]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim is a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of tetrahydrofolate (THF), a precursor required for the production of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting bacterial DHFR, Trimethoprim disrupts DNA synthesis, leading to bacteriostatic effects.

The following diagram illustrates the folate synthesis pathway and the inhibitory action of Trimethoprim.



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Mechanism of action of Trimethoprim.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Trimethoprim-13C3**.

Synthesis and Purification of Trimethoprim-13C3 (Plausible Route)

While a specific, detailed protocol for the synthesis of **Trimethoprim-13C3** is not readily available in the cited literature, a plausible synthetic route can be inferred from the synthesis of Trimethoprim and its analogs. The ^{13}C labels are typically introduced using a labeled precursor. A likely precursor for introducing the three ^{13}C atoms into the pyrimidine ring is a ^{13}C -labeled guanidine or a related synthon.

Disclaimer: The following is a generalized, plausible protocol and should be adapted and optimized based on specific laboratory conditions and available starting materials.

Materials:

- 3,4,5-Trimethoxybenzaldehyde
- A suitable $^{13}\text{C}_3$ -labeled pyrimidine precursor (e.g., $^{13}\text{C}_3$ -guanidine hydrochloride)
- Sodium ethoxide

- Ethanol
- Appropriate solvents for reaction and purification (e.g., ethyl acetate, hexane)
- Silica gel for column chromatography

Procedure:

- Condensation: React 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound to form an intermediate chalcone.
- Cyclization: React the intermediate with a $^{13}\text{C}_3$ -labeled guanidine salt in the presence of a base like sodium ethoxide in ethanol to form the $^{13}\text{C}_3$ -labeled pyrimidine ring of Trimethoprim.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Workup: After completion, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
- Purification: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **Trimethoprim- $^{13}\text{C}_3$** .
- Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (^1H -NMR, ^{13}C -NMR) and Mass Spectrometry.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against DHFR.

Materials:

- Purified dihydrofolate reductase (E. coli)
- Dihydrofolate (DHF)

- NADPH
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- **Trimethoprim-13C3** (or unlabeled Trimethoprim as a reference inhibitor)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- **Reagent Preparation:** Prepare stock solutions of DHF, NADPH, and Trimethoprim in the assay buffer.
- **Assay Setup:** In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of **Trimethoprim-13C3** to the wells.
- **Enzyme Addition:** Add a fixed concentration of DHFR to each well to initiate the reaction, leaving some wells without the enzyme as a control for background NADPH oxidation.
- **Substrate Addition:** Start the reaction by adding DHF to all wells.
- **Kinetic Measurement:** Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
- **Data Analysis:** Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Analysis of Trimethoprim using Trimethoprim-13C3 as an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the quantification of Trimethoprim in a biological matrix (e.g., plasma) using **Trimethoprim-13C3** as an internal standard.

Materials:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
- C18 reverse-phase HPLC column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Trimethoprim standard solutions
- **Trimethoprim-13C3** internal standard solution
- Biological matrix (e.g., plasma)
- Protein precipitation agent (e.g., acetonitrile or methanol)
- Solid Phase Extraction (SPE) cartridges (optional, for cleaner samples)

Procedure:

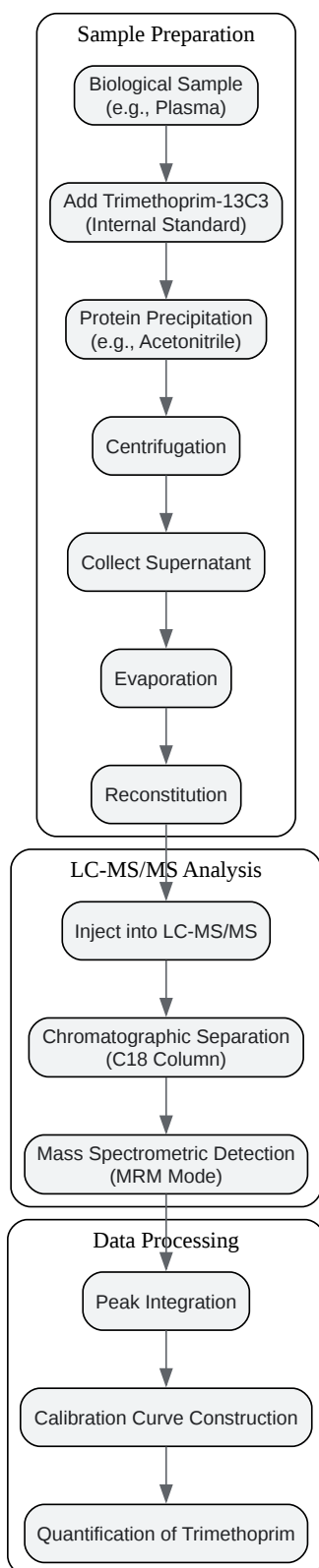
- Sample Preparation:
 - To a known volume of the biological sample, add a fixed amount of the **Trimethoprim-13C3** internal standard solution.
 - Perform protein precipitation by adding a sufficient volume of cold acetonitrile or methanol.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - (Optional) For cleaner samples, the supernatant can be further purified using Solid Phase Extraction (SPE).
 - Evaporate the final supernatant to dryness and reconstitute in the initial mobile phase.

- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analyte from other matrix components using a gradient elution on the C18 column with mobile phases A and B.
 - Detect and quantify Trimethoprim and **Trimethoprim-13C3** using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of Trimethoprim to the peak area of **Trimethoprim-13C3** against the concentration of the Trimethoprim standards.
 - Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of Trimethoprim using **Trimethoprim-13C3** as an internal standard.



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Workflow for quantitative analysis.

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References

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